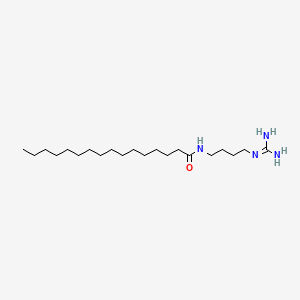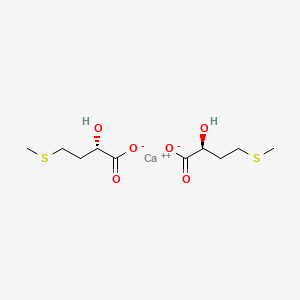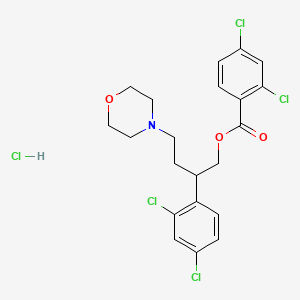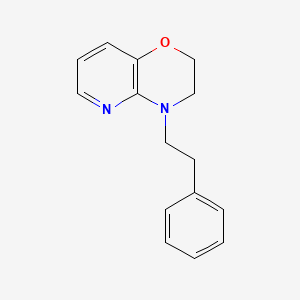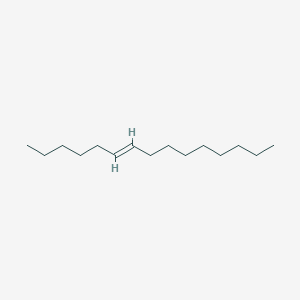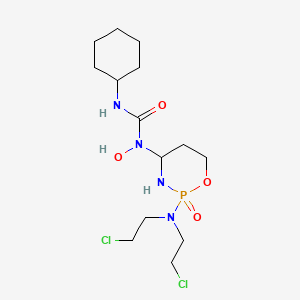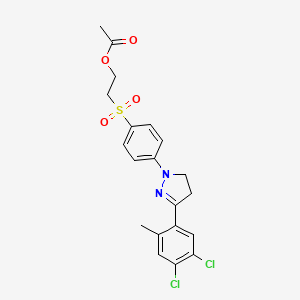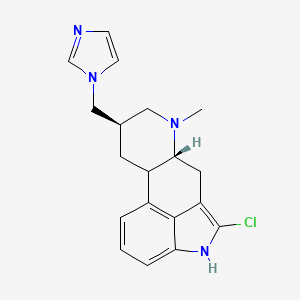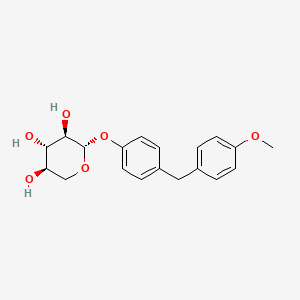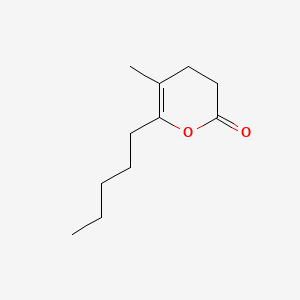
Bromide ion Br-77
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The bromide ion, denoted as Br⁻, is the negatively charged form of the element bromine, which belongs to the halogens group on the periodic table. Bromine has an atomic number of 35 and is a volatile red-brown liquid at room temperature. The bromide ion is commonly found in various compounds and has numerous applications in different fields, including medicine, industry, and scientific research. The isotope Br-77 is particularly notable for its use in medical applications due to its radioactive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromide ions can be prepared through various synthetic routes. One common method involves the dissociation of bromide salts in water. For example, sodium bromide (NaBr) dissociates in water to form sodium ions (Na⁺) and bromide ions (Br⁻): [ \text{NaBr} \rightarrow \text{Na}^+ + \text{Br}^- ]
Industrial Production Methods: Industrial production of bromide ions often involves the extraction of bromine from seawater or brine wells. The bromine is then converted to bromide ions through chemical reactions. One method includes the reaction of bromine with sodium hydroxide (NaOH) to form sodium bromide (NaBr) and sodium hypobromite (NaOBr): [ \text{Br}_2 + 2\text{NaOH} \rightarrow \text{NaBr} + \text{NaOBr} + \text{H}_2\text{O} ]
Analyse Des Réactions Chimiques
Types of Reactions: Bromide ions undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Bromide ions can be oxidized to bromine (Br₂) using oxidizing agents such as chlorine (Cl₂) or nitric acid (HNO₃): [ 2\text{Br}^- + \text{Cl}_2 \rightarrow 2\text{Cl}^- + \text{Br}_2 ]
Reduction: Bromine can be reduced back to bromide ions using reducing agents like sulfur dioxide (SO₂): [ \text{Br}_2 + \text{SO}_2 + 2\text{H}_2\text{O} \rightarrow 2\text{HBr} + \text{H}_2\text{SO}_4 ]
Substitution: Bromide ions can participate in nucleophilic substitution reactions, where they replace other halide ions in compounds.
Major Products: The major products formed from these reactions include bromine (Br₂), hydrogen bromide (HBr), and various brominated organic compounds.
Applications De Recherche Scientifique
Bromide ions, particularly the isotope Br-77, have significant applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to investigate the behavior of bromine in living organisms.
Mécanisme D'action
The mechanism by which bromide ions exert their effects depends on the specific application. In radiopharmaceuticals, Br-77 emits radiation that can be detected by imaging equipment, allowing for the visualization of biological processes. The bromide ion can also interact with enzymes and proteins, affecting their function and activity. The molecular targets and pathways involved vary depending on the specific use of the bromide ion.
Comparaison Avec Des Composés Similaires
Bromide ions are similar to other halide ions such as chloride (Cl⁻), fluoride (F⁻), and iodide (I⁻). bromide ions have unique properties that make them suitable for specific applications:
Chloride (Cl⁻): Commonly found in table salt (NaCl) and has widespread use in various industries.
Fluoride (F⁻): Known for its role in dental health and is added to drinking water to prevent tooth decay.
Iodide (I⁻): Essential for thyroid function and is used in iodized salt and medical imaging.
Bromide ions are unique due to their intermediate reactivity and their ability to form stable compounds with various elements, making them versatile in different applications .
Propriétés
Numéro CAS |
69892-93-9 |
|---|---|
Formule moléculaire |
Br- |
Poids moléculaire |
76.92138 g/mol |
Nom IUPAC |
bromine-77(1-) |
InChI |
InChI=1S/BrH/h1H/p-1/i1-3 |
Clé InChI |
CPELXLSAUQHCOX-OIOBTWANSA-M |
SMILES isomérique |
[77Br-] |
SMILES canonique |
[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)

